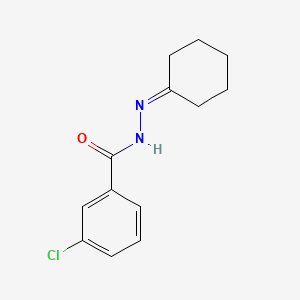![molecular formula C17H16N2O2S B5162946 3-(1-methyl-2-oxopropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5162946.png)
3-(1-methyl-2-oxopropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-methyl-2-oxopropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, also known as MPTP, is a chemical compound that has been studied for its potential use in scientific research. MPTP is a thieno[2,3-d]pyrimidine derivative that has been found to have a unique mechanism of action and a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-(1-methyl-2-oxopropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its conversion to MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra. This leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. This compound has also been found to have other effects on the central nervous system, including altering the levels of neurotransmitters and affecting neuronal signaling.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. It has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to symptoms of Parkinson's disease. This compound has also been found to alter the levels of neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. It has been shown to affect the levels of oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects. This compound has also been found to affect mitochondrial function, leading to changes in cellular energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-methyl-2-oxopropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has a number of advantages and limitations for use in lab experiments. Its selective destruction of dopaminergic neurons in the substantia nigra makes it a valuable tool for studying the mechanisms of Parkinson's disease. This compound has also been used as a tool for studying the central nervous system and for developing potential treatments for neurological disorders. However, this compound is a potent neurotoxin and can be dangerous if not handled properly. It also has a short half-life and rapidly metabolizes to MPP+, which can limit its use in some experiments.
Orientations Futures
There are a number of future directions for research on 3-(1-methyl-2-oxopropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. One area of research is the development of new treatments for Parkinson's disease. This compound has been used as a tool for studying the mechanisms of Parkinson's disease, and new treatments that target these mechanisms may be developed based on this research. Another area of research is the development of new tools for studying the central nervous system. This compound has been used as a tool for studying the effects of neurotoxins on the brain, and new tools that can selectively target specific neurons or neurotransmitters may be developed based on this research. Finally, there is a need for further research on the biochemical and physiological effects of this compound, including its effects on mitochondrial function, oxidative stress, and inflammation. This research may lead to new insights into the mechanisms of neurological disorders and potential treatments.
Méthodes De Synthèse
The synthesis method of 3-(1-methyl-2-oxopropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-acetylthiophene with 4-methylphenylhydrazine to form 3-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one. This intermediate is then reacted with methyl vinyl ketone to form this compound. The synthesis method of this compound has been optimized and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
3-(1-methyl-2-oxopropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential use in scientific research. It has been found to have a range of applications, including as a tool for studying the central nervous system, as a potential treatment for Parkinson's disease, and as a potential cancer treatment. This compound has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to symptoms of Parkinson's disease. This has made it a valuable tool for studying the mechanisms of Parkinson's disease and for developing potential treatments.
Propriétés
IUPAC Name |
5-(4-methylphenyl)-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-10-4-6-13(7-5-10)14-8-22-16-15(14)17(21)19(9-18-16)11(2)12(3)20/h4-9,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLAHRRKOQXXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)C(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641502 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[benzyl(methyl)amino]methyl}-N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5162872.png)

![ethyl 4-[({[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5162885.png)
![5,7-dimethyl-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5162899.png)

![7-(3,4-difluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5162913.png)


![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5162950.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5162957.png)
![5-isobutyryl-3-(1-phenyl-5-propyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5162962.png)
![N-[2-(benzyloxy)ethyl]-2,4-dichlorobenzamide](/img/structure/B5162965.png)
![3-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5162976.png)
